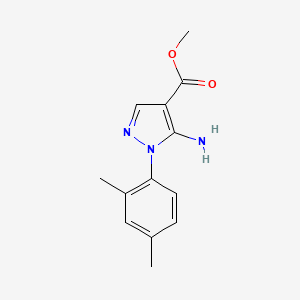

Methyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate

Description

Methyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group, a dimethylphenyl group, and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name |

methyl 5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-8-4-5-11(9(2)6-8)16-12(14)10(7-15-16)13(17)18-3/h4-7H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDINQHVLHWBYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C(C=N2)C(=O)OC)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of the amino and carboxylate groups allows for hydrogen bonding and electrostatic interactions with the target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: Lacks the dimethyl groups, resulting in different chemical properties.

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the 2,4-dimethylphenyl group, which influences its chemical reactivity and biological activity. The dimethyl groups provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.

Biological Activity

Methyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate is a compound in the pyrazole family that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including synthesis methods, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 226.26 g/mol. The compound features a methyl group, an amino group, and a carboxylate functional group, which contribute to its unique biological properties.

Synthesis Methods

The synthesis typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds followed by carboxylation processes. Specific synthetic routes include:

- Reflux Reaction : Combining 2,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions.

- Cyclization : Formation of a hydrazone intermediate that cyclizes to yield the pyrazole ring.

- Esterification : Final esterification step to produce the desired compound.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antiviral Activity

In studies focusing on pyrazole derivatives as potential HIV-1 inhibitors, compounds structurally similar to this compound were evaluated for their ability to inhibit HIV replication in cell cultures. Some analogs demonstrated significant antiviral activity with low cytotoxicity, suggesting that modifications in the structure can enhance efficacy against viral targets .

Anti-inflammatory and Antioxidant Properties

The compound has been explored for anti-inflammatory and antioxidant activities. Research indicates that certain pyrazole derivatives can act as selective COX-2 inhibitors, providing anti-inflammatory effects superior to traditional NSAIDs like celecoxib. Additionally, these compounds exhibit radical scavenging abilities, which contribute to their antioxidant properties .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. It may inhibit enzymes by binding to their active sites or modulating receptor activities. In particular, it has shown promise in inhibiting xanthine oxidase and other metabolic enzymes related to diabetes management .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that the presence of both the amino group and the dimethyl-substituted phenyl ring enhances its biological activity compared to simpler pyrazoles. This unique combination allows for distinct chemical reactivity and therapeutic applications not found in less substituted analogs.

Case Studies

Several case studies highlight the biological activity of related pyrazole compounds:

Q & A

Q. What are the established synthetic routes for Methyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation of ethyl acetoacetate, dimethylformamide dimethyl acetal (DMF-DMA), and 2,4-dimethylphenylhydrazine. Key steps include:

- Cyclization : Heating under reflux in ethanol (80–90°C, 6–8 hours) to form the pyrazole core.

- Hydrolysis : Basic hydrolysis (NaOH, aqueous ethanol) of the ester intermediate to yield the carboxylic acid derivative.

- Esterification : Re-esterification using methanol and acid catalysis (e.g., H₂SO₄) to obtain the methyl ester .

Optimization involves adjusting solvent polarity, temperature, and catalyst loading. For example, using DMF-DMA as a formylation agent improves regioselectivity .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL-97) is used for structural elucidation . Key parameters:

- Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å), 296 K.

- Hydrogen Bonding : Intramolecular N–H⋯N and N–H⋯O bonds create S(6) ring motifs. Intermolecular C–H⋯N interactions form polymeric chains (e.g., R₂²(6) motifs) .

- Packing Analysis : Dihedral angles between aromatic rings (e.g., 0.16° in related derivatives) indicate near-planar conformations .

Q. What spectroscopic techniques are employed for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N–H stretch) confirm ester and amine groups .

- NMR : ¹H NMR signals at δ 2.3–2.5 ppm (methyl groups on phenyl), δ 6.5–7.5 ppm (aromatic protons), and δ 3.7–3.9 ppm (methoxy group) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 259.1 (calculated: 259.12) .

Contradictions (e.g., unexpected splitting in NMR) are resolved via 2D NMR (COSY, HSQC) or computational validation (DFT) .

Advanced Research Questions

Q. How do electronic and steric effects of the 2,4-dimethylphenyl group influence reactivity in further functionalization?

Methodological Answer:

- Electronic Effects : The electron-donating methyl groups increase electron density on the phenyl ring, enhancing electrophilic substitution at the para position.

- Steric Effects : Substituents at the 2- and 4-positions hinder nucleophilic attack on the pyrazole core.

- DFT Studies : HOMO-LUMO gaps (e.g., 4.2 eV) and Mulliken charges predict reactivity at the 5-amino group for acylation or alkylation .

Q. What strategies mitigate side reactions during the synthesis of derivatives (e.g., amidation or sulfonation)?

Methodological Answer:

- Amidation : Use of coupling agents (EDC/HOBt) under anhydrous conditions (DMF, 0–5°C) minimizes hydrolysis of the ester group .

- Sulfonation : Controlled addition of chlorosulfonic acid (0°C, inert atmosphere) prevents over-sulfonation.

- Chromatography : Silica gel column chromatography (hexane:ethyl acetate gradient) isolates products with >95% purity .

Q. How can computational methods (e.g., DFT, molecular docking) predict biological activity or supramolecular assembly?

Methodological Answer:

- DFT Calculations : B3LYP/6-311++G(d,p) basis sets optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Docking Studies : AutoDock Vina screens against target proteins (e.g., cyclooxygenase-2) to predict binding affinities (ΔG < −7 kcal/mol suggests strong interaction) .

- MD Simulations : NAMD simulations (100 ns) assess stability of ligand-protein complexes .

Q. What crystallographic challenges arise when analyzing polymorphs or solvates of this compound?

Methodological Answer:

- Polymorphism : Varying solvent systems (e.g., ethanol vs. DMSO) yield different crystal forms. SCXRD identifies unit cell differences (e.g., triclinic vs. monoclinic).

- Solvate Detection : TGA-DSC reveals solvent loss events (e.g., endothermic peak at 120°C for ethanol solvate) .

- Twinned Crystals : SHELXL’s TWIN command refines data with overlapping reflections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.